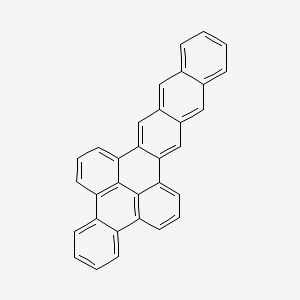

Dibenzo(FG,WX)hexacene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their unique electronic and structural properties make them a cornerstone of organic chemistry and materials science. fiveable.me Dibenzo(FG,WX)hexacene is a member of this extensive family, and its specific isomerism gives rise to distinct properties.

Hexacene (B32393) and its derivatives are at the forefront of research into organic semiconductors. chemeurope.com Acenes, which are PAHs with linearly fused benzene (B151609) rings, are studied for their exceptional optoelectronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. nih.govfrontiersin.org However, larger acenes like hexacene are known for their instability, which presents a significant synthetic challenge. chemeurope.com The addition of benzo groups, as in this compound, can modulate the electronic properties and, in some cases, the stability of the parent acene. The electronic absorption features of dibenzohexacenes are consistent with a highly extended π-system, showing characteristic absorption bands. nih.gov

Research Relevance in Contemporary Chemical Science

The study of complex PAHs like this compound is driven by both fundamental scientific curiosity and the pursuit of advanced functional materials.

The intricate fusion of benzene rings in this compound provides a platform for probing the fundamental principles of electronic structure in large, conjugated molecules. single-molecule.nl Theoretical and spectroscopic studies on related dibenzopolyacenes have revealed the presence of low-lying electronic transitions, which are sensitive to the specific isomerism of the molecule. astrochem.orgresearchgate.net Computational studies, often employing density functional theory (DFT), are crucial for understanding the electronic properties of such complex PAHs, as they can provide insights into orbital energies, electron distribution, and spectral characteristics that are difficult to obtain experimentally. researchgate.net The electronic structure of these molecules is not merely of academic interest; it dictates their photophysical properties, redox behavior, and ultimately their suitability for various applications.

The development of novel organic materials for electronics and optoelectronics is a major driver of contemporary chemical research. uni-wuerzburg.dekyushu-u.ac.jpbeilstein-institut.de PAHs are attractive candidates for these applications due to their tunable electronic properties, which can be modified through synthetic chemistry. rsc.org While specific applications for this compound are not yet established, its structural motifs are relevant to the design of new organic semiconductors. nih.gov The stability and charge transport characteristics of organic materials are highly dependent on their molecular structure and intermolecular packing in the solid state. The twisted or planar nature of dibenzohexacene derivatives, influenced by their substitution patterns, can have a profound impact on their optoelectronic and redox properties. core.ac.uk

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide comparative data for related polycyclic aromatic hydrocarbons to offer context.

Table 1: Physicochemical Properties of Selected PAHs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hexacene | 258-31-1 | C₂₆H₁₆ | 328.41 |

| Dibenzo[fg,st]hexacene | 313-97-3 | C₃₂H₁₈ | 402.49 nist.gov |

| Dibenzo[hi,uv]hexacene | 192-54-1 | C₃₂H₁₈ | 402.49 aanda.org |

| This compound | 192-60-9 | C₃₂H₁₈ | 402.49 jst.go.jp |

Table 2: Electronic Properties of Selected Dibenzo-Fused PAHs

| Compound | HOMO-LUMO Gap (Eg) | Electron Affinity (LUMO Energy) |

| Dibenzo[fg,op]naphthacene | 2.9 eV | -1.5 eV |

| Dibenzo[hi,uv]hexacene | Not Specified | Not Specified |

| Twisted Dibenzotetraazahexacenes | ~2.2-2.3 eV | ~-3.7 to -3.8 eV core.ac.uk |

Note: Data for this compound is not available. The values presented are for related compounds to illustrate the range of properties in similar molecular systems.

Structure

3D Structure

Properties

CAS No. |

192-60-9 |

|---|---|

Molecular Formula |

C32H18 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

octacyclo[14.14.2.02,15.04,13.06,11.020,32.021,26.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27(31),28-hexadecaene |

InChI |

InChI=1S/C32H18/c1-2-8-20-16-22-18-30-28-14-6-12-26-24-10-4-3-9-23(24)25-11-5-13-27(31(25)32(26)28)29(30)17-21(22)15-19(20)7-1/h1-18H |

InChI Key |

SONGGXGQTMYIKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C5=CC=CC6=C5C7=C(C=CC=C7C4=CC3=CC2=C1)C8=CC=CC=C68 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Dibenzo Fg,wx Hexacene and Its Derivatives

De Novo Synthetic Routes

The ab initio construction of the dibenzo[fg,wx]hexacene core relies on powerful bond-forming reactions that assemble the polycyclic framework. Key among these are cycloaddition reactions, metal-catalyzed couplings, and the strategic use of highly reactive aryne intermediates.

Cycloaddition-Based Approaches

Cycloaddition reactions are a cornerstone in the synthesis of polycyclic aromatic hydrocarbons (PAHs), offering a convergent and often elegant route to complex fused-ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, and its variants are particularly powerful for constructing the hexagonal rings inherent to the structure of dibenzo[fg,wx]hexacene.

A notable strategy that exemplifies this approach is the domino hexadehydro-Diels-Alder (HDDA) reaction. This powerful cascade process can transform polyynes into increasingly complex aromatic systems. In a relevant example, a tetracyne intermediate is generated in situ and subsequently trapped by a dienone. The resulting adduct can then be fully aromatized through thermolysis to yield a dibenzohexacene structure. nih.gov This demonstrates the potential of sequential cycloadditions to rapidly build the extended aromatic framework.

The scope of arynophiles in these reactions is broad, with reagents like furan (B31954) being particularly effective for trapping aryne intermediates due to their facile [4+2] cycloaddition. nih.gov The choice of diene and dienophile is critical in directing the regiochemistry of the annulation to achieve the specific fusion pattern of dibenzo[fg,wx]hexacene.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are well-suited for the construction of the carbon-carbon bonds that form the backbone of dibenzo[fg,wx]hexacene. Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings, which are typically catalyzed by palladium or nickel complexes, allow for the precise and efficient connection of aryl and vinyl fragments. escholarship.org

These methods are often employed in the synthesis of non-planar oligophenylene precursors, which can then undergo oxidative cyclodehydrogenation to form large, planar polycyclic aromatic hydrocarbons. The strategic placement of halide and organometallic functionalities on precursor molecules allows for programmed assembly of the dibenzohexacene skeleton.

Furthermore, transition metal-catalyzed C-H activation and annulation strategies have emerged as powerful alternatives. For instance, rhodium(III)-catalyzed cascade C-H activation and annulation of aryl ketone O-acetyl oximes with quinones has been used to synthesize dibenzo[b,d]pyran-6-ones, showcasing the ability of this method to construct dibenzo-fused systems. rsc.org Similarly, palladium(II)-catalyzed cyclization has been employed to create dibenzo-[b,d]azepines. rsc.org These methods, while not directly yielding dibenzo[fg,wx]hexacene, highlight the potential of modern metal-catalyzed reactions to forge the intricate connections within such complex aromatic structures.

Table 1: Overview of Selected Metal-Catalyzed Reactions for PAH Synthesis

| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed | Relevance to Dibenzo[fg,wx]hexacene |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | C-C (Aryl-Aryl) | Synthesis of oligophenylene precursors. |

| Stille Coupling | Palladium(0) | Aryl/vinyl halide + Aryl/vinyl stannane | C-C (Aryl-Aryl) | Construction of the polycyclic backbone. |

Aryne Chemistry in Polycyclic Aromatic Synthesis

The transient and highly reactive nature of arynes makes them powerful intermediates for the synthesis of complex aromatic compounds. osti.gov Arynes readily participate in a variety of transformations, including cycloadditions, nucleophilic additions, and insertion reactions, enabling the rapid construction of fused aromatic rings. nih.govwiley-vch.de

The generation of arynes under mild conditions, often from ortho-silylaryl triflates in the presence of a fluoride (B91410) source, has spurred a renaissance in their application. nih.gov These generated arynes can be trapped with various arynophiles in [4+2] cycloaddition reactions to form dihydro-epoxynaphthalenes, which can be subsequently aromatized. nih.gov Iterative Diels-Alder reactions involving aryne building blocks have been successfully applied to create oligoacenes containing other ring systems. researchgate.net

Palladium-catalyzed [2+2+2] cycloaddition reactions involving arynes are another effective strategy for building polycyclic systems. osti.gov The domino hexadehydro-Diels-Alder reaction, as mentioned earlier, is a sophisticated example of harnessing aryne reactivity, where a series of intramolecular cyclizations generate progressively larger polyacene intermediates. nih.gov These methods provide a powerful platform for the de novo synthesis of large and complex PAHs like dibenzo[fg,wx]hexacene.

Precursor-Based Synthesis and Transformation

An alternative to building the dibenzo[fg,wx]hexacene molecule from the ground up is to synthesize a stable, often more soluble, precursor molecule that can be converted to the final product in a subsequent step. This approach is particularly useful for overcoming the low solubility and high reactivity of large acenes.

Thermal Decarbonylation Pathways

A well-established method for the synthesis of larger acenes involves the thermal or photochemical decarbonylation of carbonyl-bridged precursors. The Strating-Zwanenburg reaction, for instance, utilizes the photodecarbonylation of bridged α-diketone groups in acene-derived precursors to generate the target acene. nih.gov This method has been successfully used for the synthesis of acenes from hexacene (B32393) up to undecacene, which are often stabilized in a polymer matrix. nih.gov

This strategy involves the initial synthesis of a non-planar precursor containing one or more carbonyl bridges. These precursors are generally more stable and soluble than the final planar acene. The final step is a cheletropic extrusion of carbon monoxide, which can be induced by heat or light, to yield the fully aromatic system. nih.gov This solid-state transformation often produces the target acene in high purity, as the only byproduct is gaseous carbon monoxide.

Soluble Precursors for Film Fabrication Research

The poor solubility of large polycyclic aromatic hydrocarbons like dibenzo[fg,wx]hexacene presents a significant challenge for their application in electronic devices, which often requires solution-based processing techniques like spin-coating to create thin films. To address this, a common strategy is to prepare a soluble precursor that can be processed into a film and then converted to the final, insoluble semiconductor in situ.

For example, a soluble precursor of hexacene has been prepared through a cycloaddition reaction with diethyl ketomalonate. This precursor can be used to create thin films via spin-coating, which are then heated to induce a retro-Diels-Alder reaction, liberating the hexacene film. rsc.org Similar approaches have been developed for other large aromatic systems like 2,3-naphthalocyanine and phthalocyanine, where soluble precursors are converted into insoluble semiconducting thin films by heating after fabrication. rsc.org The development of analogous soluble precursors for dibenzo[fg,wx]hexacene would be a critical step towards its integration into thin-film transistors and other electronic applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dibenzo[fg,wx]hexacene |

| Dibenzo[b,d]pyran-6-one |

| Dibenzo-[b,d]azepine |

| 2,3-naphthalocyanine |

| Phthalocyanine |

| Diethyl ketomalonate |

| Furan |

| ortho-silylaryl triflate |

| Tetracyne |

| Hexacene |

| Heptacene |

| Octacene |

| Nonacene |

Green Chemistry Approaches in Dibenzo(FG,WX)hexacene Synthesis

The synthesis of complex PAHs traditionally involves multi-step processes that may utilize hazardous reagents and energy-intensive conditions. In response, the principles of green chemistry are being increasingly integrated to develop more sustainable and environmentally benign synthetic routes. These principles aim to reduce waste, use safer chemicals and solvents, and improve energy efficiency. tandfonline.com

Key green chemistry strategies applicable to the synthesis of complex PAHs include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents: Traditional syntheses often rely on hazardous organic solvents. A greener approach involves substituting these with safer alternatives, such as water or bio-derived solvents, where feasible. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Photochemical reactions, which use light as a "traceless" reagent, represent a valuable green alternative to thermally-driven processes that often require high temperatures. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Efforts are focused on developing highly efficient and recyclable catalysts, including those based on earth-abundant metals, to replace precious or toxic metal catalysts.

Waste Prevention: Preventing waste generation is prioritized over treating or cleaning it up after it has been created. This is a core principle that guides the design of the entire synthetic process.

The following table summarizes how green chemistry principles could be applied to the synthesis of complex PAHs like this compound.

| Green Chemistry Principle | Potential Application in Complex PAH Synthesis |

| Waste Prevention | Designing convergent synthetic routes that build complex fragments separately before combining them, minimizing overall steps and byproduct formation. |

| Atom Economy | Utilizing cycloaddition and annulation reactions that incorporate the majority of the atoms from the reactants into the desired PAH structure. |

| Safer Solvents & Reagents | Replacing hazardous reagents like strong oxidants (in Scholl reactions) with milder, more selective alternatives. Employing water or supercritical fluids as reaction media. |

| Energy Efficiency | Developing photochemical cyclization methods (e.g., Mallory reaction) or catalyst systems that operate at lower temperatures to achieve ring fusion. researchgate.net |

| Catalysis | Using transition-metal catalysts (e.g., Palladium, Copper, Rhodium) for C-H activation and cross-coupling reactions to build the polycyclic framework with high selectivity. nih.govmdpi.com |

Synthetic Challenges and Advancements in Complex PAH Construction

The construction of large, structurally defined PAHs like this compound is a formidable task in organic synthesis, fraught with significant challenges. However, continuous advancements in synthetic methodology are enabling the creation of increasingly complex and novel nanographene structures.

Synthetic Challenges:

One of the most significant hurdles in synthesizing large PAHs is their low solubility . researchgate.netacs.org As the π-system extends, the strong intermolecular π-π stacking interactions cause the molecules to aggregate and precipitate out of solution, complicating purification, characterization, and subsequent reactions.

Furthermore, many classical methods for creating fused aromatic rings require harsh reaction conditions . researchgate.netiupac.org For instance, the Scholl reaction, a powerful method for intramolecular oxidative C-C bond formation, often employs strong Lewis acids and stoichiometric oxidants, which can lead to undesired side reactions, rearrangements, and low yields. researchgate.net Similarly, flash vacuum pyrolysis, another historical method, requires extremely high temperatures and can produce complex mixtures of products. researchgate.net

The synthesis of linear acenes like hexacene is notoriously difficult due to their inherent instability and high reactivity. escholarship.orgresearchgate.net For large, non-linear, and potentially distorted PAHs, achieving precise regiochemical control during the final ring-forming steps is a major challenge, as steric strain can lead to unexpected bond formations and non-planar geometries. anr.fr

Advancements in Synthetic Strategies:

Despite these challenges, a portfolio of advanced synthetic methods has been developed to provide more controlled and efficient access to complex PAHs.

| Synthetic Method | Description | Advantages & Applications |

| Scholl Reaction | Intramolecular oxidative cyclodehydrogenation to form new aryl-aryl bonds. researchgate.net | Powerful for creating multiple C-C bonds in a single step to planarize a precursor. Modern advancements focus on milder catalysts to improve selectivity. |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to construct six-membered rings, often followed by an aromatization step. researchgate.net | Highly predictable and versatile for building up the carbon framework. Used in the synthesis of oligophenylene precursors for large PAHs. acs.org |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki and Sonogashira couplings are used to assemble complex aryl precursors from smaller building blocks. researchgate.net | Offers excellent control over bond formation and tolerates a wide range of functional groups, allowing for the synthesis of well-defined precursors. |

| C-H Activation/Annulation | Transition-metal-catalyzed reactions that directly functionalize C-H bonds to build new fused rings. nih.gov | Highly atom-economical as it avoids the need for pre-functionalized starting materials. Enables novel and direct pathways to complex structures. |

| Oxidative Photocyclization | Light-induced cyclization of stilbene-type precursors (Mallory reaction) to form phenanthrene-like edges. researchgate.net | Often proceeds under mild, neutral conditions. It is a key step for creating specific edge topologies in PAHs. |

| Cyclotrimerization | Metal-catalyzed cyclization of three alkyne units to form a benzene (B151609) ring. researchgate.net | Useful for creating highly substituted benzene cores as part of a larger PAH structure. |

These modern strategies, often used in combination, provide chemists with a powerful toolkit to overcome the longstanding challenges of PAH synthesis, paving the way for the rational design and construction of novel carbon-rich materials.

Theoretical and Computational Studies of Dibenzo Fg,wx Hexacene

Electronic Structure Theory

The ground-state electronic properties of dibenzo[hi,uv]hexacene have been investigated using a variety of computational approaches to understand its geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries

The ground state geometry of dibenzo[hi,uv]hexacene has been optimized using Density Functional Theory (DFT). astrochem.org All ground state geometries were optimized employing DFT with the Becke exchange and LYP correlation (BLYP) functional, along with the 6-31G* basis set. astrochem.org The calculations confirmed that the optimized structure corresponds to a minimum on the potential energy surface, as determined by Hessian matrix calculations. astrochem.org The molecule possesses D2h molecular symmetry and is oriented in the xy-plane, with the main molecular backbone extending along the x-axis. astrochem.orgresearchgate.net Theoretical calculations for the neutral molecule have also utilized the B3LYP functional. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. libretexts.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic processes. libretexts.org For dibenzo[hi,uv]hexacene, the orbital mixing picture is qualitatively similar to that of dibenzooctacene. researchgate.net In these systems, the interaction between the orbitals of the parent acene (hexacene) and the appended benzene (B151609) rings (or allyl radicals in a conceptual breakdown) leads to a specific ordering of the frontier orbitals. researchgate.net

The HOMO, HOMO-1, and HOMO-2 for a related dibenzoacene, dibenzooctacene, are of b3g, au, and b2g symmetry, respectively. researchgate.net This ordering is influenced by the energetic proximity of the allyl radical orbitals to the parent acene orbitals of matching symmetry, which induces significant mixing. researchgate.net While specific energy values for dibenzo[hi,uv]hexacene's HOMO-LUMO gap from the provided search results are not detailed, DFT calculations are a standard method for determining these values. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Symmetries for Dibenzoacenes This table is based on the reported orbital ordering for the closely related dibenzooctacene, which is stated to be qualitatively similar to dibenzohexacene. researchgate.net

| Molecular Orbital | Symmetry |

| LUMO+1 | N/A |

| LUMO | N/A |

| HOMO | b3g |

| HOMO-1 | au |

| HOMO-2 | b2g |

| N/A: Specific symmetry for LUMO and LUMO+1 not detailed in the provided context for this specific isomer. |

Orbital Mixing Considerations in Electronic Transitions

The electronic transitions in dibenzopolyacenes like dibenzo[hi,uv]hexacene are significantly influenced by orbital mixing. researchgate.net The mixing occurs between the molecular orbitals of the parent polyacene and the orbitals of the fused benzene rings. researchgate.net This interaction is dependent on the symmetry and energy gap between the interacting orbitals. researchgate.net

For instance, in dibenzooctacene, which serves as a model, the frontier orbitals are a product of mixing between multiple parent acene orbitals and the allyl radical orbitals. researchgate.net This phenomenon explains the shifts in orbital energies and is crucial for understanding the origin of low-lying electronic transitions observed in these molecules. astrochem.orgresearchgate.net The orbital mixing picture for dibenzo[hi,uv]hexacene is qualitatively similar, indicating that its electronic transitions are also governed by these complex orbital interactions. researchgate.net

Excited State Properties and Dynamics

The behavior of dibenzo[hi,uv]hexacene upon absorption of light is described by its excited-state properties, which are accessible through advanced computational methods.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) has been employed to calculate the vertical excitation energies and oscillator strengths for dibenzo[hi,uv]hexacene. astrochem.org These calculations are essential for interpreting experimental absorption spectra and understanding the nature of electronic excited states. nih.gov

For dibenzo[hi,uv]hexacene and related ions, TDDFT calculations have been used to confirm that certain low-lying electronic absorptions occur in the infrared region. astrochem.orgresearchgate.net The calculations were performed at the BLYP/6-31G* level of theory. astrochem.org These theoretical spectra support the experimental findings from argon matrix isolation spectroscopy, particularly for the radical anion species which show electronic features with significant intensity in the IR region. researchgate.net The use of TDDFT has been shown to be a powerful tool for calculating electronic excitation properties for neutral and radical ion polycyclic aromatic hydrocarbons. researchgate.net

Table 2: Summary of Theoretical Methods Used for Dibenzo[hi,uv]hexacene

| Property Studied | Computational Method | Functional/Basis Set | Reference |

| Ground State Geometry | DFT | BLYP/6-31G | astrochem.org |

| Ground State Geometry | DFT | B3LYP | researchgate.net |

| Vibrational Frequencies (Hessian) | DFT | BLYP/6-31G | astrochem.org |

| Electronic Excitations | TDDFT | BLYP/6-31G* | astrochem.org |

| Anion/Cation Theoretical Spectra | DFT | BP86 | researchgate.net |

Oscillator Strengths of Electronic Transitions

Theoretical calculations, particularly using time-dependent density functional theory (TDDFT), have been employed to determine the electronic transitions and their corresponding oscillator strengths for dibenzo[hi,uv]hexacene, a specific isomer of Dibenzo(FG,WX)hexacene. astrochem.orgresearchgate.net These calculations are crucial for interpreting experimental spectra and understanding the molecule's interaction with light.

For the radical anion of dibenzohexacene, low-lying electronic absorptions are predicted and observed with significant intensity in the infrared region. astrochem.orgresearchgate.net The oscillator strength is a dimensionless quantity that expresses the probability of an electronic transition. A higher oscillator strength indicates a more intense absorption. The origin of larger oscillator strengths in the lowest lying transitions of dibenzohexacene anions compared to some other polyacenes is attributed to orbital mixing effects. researchgate.net

Calculations reveal that the oscillator strengths for the lowest electronic transitions in the radical species are not exceptionally large for typical optical absorptions, especially when compared to other nearby absorptions. researchgate.net To provide a standardized measure, the oscillator strength can be divided by the number of carbon atoms (OS C⁻¹) in the molecule. researchgate.net

Detailed theoretical data for the cation and anion of dibenzo[hi,uv]hexacene highlight the transitions with the most significant oscillator strengths. For instance, the cation shows a very strong transition at 3189.0 cm⁻¹ with an oscillator strength of 3.670. aanda.org

Table 1: Calculated Low-Lying Electronic Transitions for Dibenzo[hi,uv]hexacene Ions

Data sourced from Astronomy & Astrophysics. aanda.org

Singlet and Triplet State Characterization

The electronic states of PAHs like dibenzohexacene are characterized by their spin multiplicity, primarily as singlet (total spin S=0) or triplet (S=1) states. The ground state of the neutral, closed-shell dibenzohexacene molecule is a singlet state. researchgate.net The study of excited singlet and triplet states is fundamental to understanding the photophysical properties of the molecule, such as fluorescence and phosphorescence.

Computational methods like density functional theory (DFT) are used to characterize these states. mdpi.com For many aromatic systems, the nature of the lowest triplet state is critical. For example, in the context of singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons, the relative energies of the singlet and triplet states are paramount. osti.gov While research on singlet fission has focused on hexacene (B32393) dimers, the principles regarding the energy gap between singlet and triplet pair states are broadly applicable. osti.gov

In computational studies, the characterization of states often involves analyzing the molecular orbitals involved in electronic transitions. For dibenzohexacene, which possesses D₂h molecular symmetry, the frontier molecular orbitals (HOMO and LUMO) are key to understanding its electronic behavior. researchgate.net The generation of radical cations and anions via ionization leads to open-shell systems with doublet ground states. astrochem.orgresearchgate.net The electronic transitions in these ionized species, from the ground doublet state to excited doublet states, are computationally investigated to understand their spectra. astrochem.orgresearchgate.net

Spectroscopic Simulations and Predictive Modeling

Theoretical Infrared (IR) Spectra Calculations

Theoretical calculations are a powerful tool for predicting and interpreting the infrared (IR) spectra of complex molecules like dibenzohexacene. nih.gov These simulations provide a vibrational fingerprint of the molecule, which can be compared with experimental data, such as those obtained from argon matrix isolation spectroscopy. astrochem.orgresearchgate.net

For dibenzo[hi,uv]hexacene, theoretical IR spectra have been calculated for the neutral molecule as well as its cation and anion forms using DFT. astrochem.orgresearchgate.netresearchgate.net Different functionals may be used depending on the species; for instance, the B3LYP functional is common for neutral molecules, while the BP86 functional has been used for the radical ions to avoid issues like symmetry breaking. researchgate.net The calculated harmonic frequencies are often scaled by a factor (e.g., 0.958 for B3LYP/4-31G) to better match experimental vibrational frequencies. researchgate.net

These theoretical spectra can reproduce the main features of experimental spectra. astrochem.orgresearchgate.net For the neutral dibenzohexacene, the calculated spectrum shows good agreement with the experimental one. researchgate.net Upon ionization to form the cation or anion, significant changes in the IR spectrum are observed and predicted computationally. researchgate.netresearchgate.net A notable feature in the dibenzohexacene anion is the appearance of band structures with considerable integrated absorbance extending to high wavenumbers (up to 4500 cm⁻¹), a characteristic that is confirmed by theoretical calculations. researchgate.net

Table 2: Computational Methods for Dibenzo[hi,uv]hexacene IR Spectra

This table summarizes the levels of theory used in key studies to calculate the IR spectra of dibenzo[hi,uv]hexacene species. researchgate.net

UV-Vis Absorption and Emission Spectra Predictions

Predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of PAHs is essential for understanding their electronic structure and potential applications in optoelectronics. Time-dependent density functional theory (TDDFT) is a widely used method for simulating these spectra. osti.govnih.gov

The calculations determine the energies of vertical electronic excitations from the ground state (for absorption) and the first excited state (for emission), along with their corresponding oscillator strengths. nih.gov For dibenzo[hi,uv]hexacene, TDDFT calculations have been performed to predict the low-lying electronic transitions for its neutral, cationic, and anionic forms. astrochem.orgresearchgate.net These transitions, which involve the promotion of an electron from an occupied to an unoccupied molecular orbital (e.g., a π-π* transition), correspond to the absorption bands in a UV-Vis spectrum. nih.gov

For example, theoretical studies on the dibenzohexacene cation predict strong absorptions in the near-infrared region, which are considered electronic transitions. astrochem.orgaanda.org The surrounding medium can also be accounted for in predictions using implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), which can be important as solvent polarity can shift absorption and emission wavelengths. nih.gov While specific, comprehensive predicted UV-Vis spectra for this compound are not broadly published, the underlying electronic transition data from TDDFT calculations provide the foundation for such predictions. astrochem.orgaanda.org

Advanced Computational Methodologies

Multi-Scale Computational Modeling

Multi-scale computational modeling is an advanced approach that integrates methods from different scientific disciplines to bridge the wide range of time and length scales inherent in complex chemical and material processes. ntnu.edupurdue.edu This methodology is particularly powerful for understanding how molecular-level properties give rise to macroscopic behavior. purdue.edu

A common multi-scale approach combines the accuracy of quantum mechanics (QM), often using Density Functional Theory (DFT), for describing electronic structure and chemical bonding, with the efficiency of classical Molecular Mechanics (MM) or Molecular Dynamics (MD) for simulating the behavior of larger systems over longer timescales. ntnu.edu DFT provides a fundamental understanding of electronic properties, reaction mechanisms, and adsorption energies, while MD can model the dynamic evolution of systems containing thousands or millions of atoms. ntnu.edupurdue.edu

For a molecule like this compound, a multi-scale modeling approach could be applied to:

Simulate Self-Assembly: Model how individual molecules interact and organize in solution or on a surface to form larger structures, which is crucial for developing organic electronic materials.

Study Molecule-Surface Interactions: Investigate the adsorption mechanism, energy, and orientation of dibenzohexacene on a substrate (e.g., a metal or semiconductor surface), which is vital for applications in molecular electronics. ntnu.edu

Predict Material Properties: By understanding the molecular packing and intermolecular interactions, one could predict bulk properties of a dibenzohexacene-based material, such as charge transport mobility.

This approach allows researchers to build a comprehensive picture, from the electronic structure of a single molecule to the emergent properties of a functional material, guiding the design of new materials with desired characteristics. purdue.edu

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction mechanisms of large aromatic systems that are often difficult to study experimentally. researchgate.netkoreascience.kr For molecules like hexacene and its derivatives, computational studies have provided crucial insights into their stability, reactivity, and the transition states involved in their reactions.

A key reaction pathway for larger acenes is dimerization, which can be considered a model for their general reactivity and potential polymerization. nih.govacs.orgresearchgate.net Computational studies on the dimerization of acenes have revealed that the mechanism is highly dependent on the size of the acene. acs.org For smaller acenes like benzene and naphthalene, the dimerization is predicted to proceed through a concerted, asynchronous mechanism. acs.org However, for larger acenes such as anthracene (B1667546) and pentacene, a stepwise biradical mechanism is favored. acs.org

In the case of hexacene, computational investigations into its thermal dimerization have shown that the reaction is complex. The activation barriers for dimerization decrease significantly as the acene chain length increases. acs.org For hexacene, the dimerization process is predicted to be a barrierless pathway relative to the two isolated reactant molecules, indicating its high reactivity. nih.govacs.org Furthermore, computational studies suggest that for hexacene and longer acenes, polymerization to form acene-based polymers is thermodynamically more favorable than simple dimerization. nih.govacs.orgresearchgate.net This is attributed to the formation of four new C-C bonds during polymerization, compared to only two in dimerization. nih.govacs.org

The mechanism for acene polymerization has been computationally shown to follow a stepwise biradical pathway, similar to dimerization. nih.govacs.orgresearchgate.net However, steric hindrance from the growing polymer backbone influences the reaction to proceed through the less reactive non-central benzene rings of the acene. nih.govacs.org Kinetically, dimerization is generally more favorable than polymerization for all acene lengths. nih.govacs.org

The transition states for these reactions are critical for understanding the reaction kinetics. For the dimerization of larger acenes, the transition states involve the formation of biradical intermediates. acs.org The stability of these intermediates and the energy of the transition states leading to them dictate the preferred reaction pathway.

Below are interactive data tables summarizing the calculated activation barriers and reaction energies for the thermal dimerization of a series of acenes, providing context for the high reactivity of hexacene.

| Acene | Activation Barrier vs. Isolated Molecules (kcal/mol) | Activation Barrier vs. Initial Complex (kcal/mol) |

|---|---|---|

| Benzene | 77.9 | 80.5 |

| Naphthalene | 57.1 | 63.2 |

| Anthracene | 33.3 | 43.7 |

| Pentacene | -0.3 | 16.7 |

| Heptacene | -12.1 | 12.3 |

| Acene | Reaction Energy (kcal/mol) |

|---|---|

| Benzene | - |

| Naphthalene | - |

| Anthracene | Exothermic |

| Pentacene | Exothermic |

| Heptacene | Exothermic (at central rings) |

Advanced Spectroscopic Characterization of Dibenzo Fg,wx Hexacene

Vibrational Spectroscopy

Vibrational spectroscopy, particularly when combined with matrix isolation techniques, offers a powerful tool for characterizing the fundamental vibrational modes of Dibenzo(FG,WX)hexacene and its ions.

Matrix isolation is an experimental technique where molecules are trapped within a rigid, inert host material, typically a noble gas like argon, at cryogenic temperatures. uc.ptfu-berlin.de This method is ideal for studying reactive species as it prevents diffusion and intermolecular reactions. fu-berlin.de The mid-infrared spectra of neutral this compound and its corresponding radical cations and anions have been successfully recorded by isolating them in argon matrices. researchgate.netunl.edunih.gov

The ionic species are generated in situ. researchgate.net This is typically achieved by co-depositing the neutral polycyclic aromatic hydrocarbon (PAH) with argon onto a cold substrate (around 14 K) and then subjecting the matrix to ultraviolet photolysis. nih.govastrochem.org This process leads to the ionization of a fraction of the PAH molecules, allowing for the simultaneous spectroscopic study of the neutral, cationic, and anionic forms within the same matrix. researchgate.netnih.gov

The assignment of experimentally observed infrared bands to specific molecular vibrations is supported by quantum chemical calculations, primarily using Density Functional Theory (DFT). unl.edunih.govnih.gov For neutral dibenzopolyacenes, there is a strong correlation between the experimental spectra and theoretical predictions from DFT methods such as B3LYP and BP86. unl.edunih.gov

A noteworthy feature in the vibrational spectrum of the neutral dibenzopolyacene series is the presence of a particularly intense band around 1440 cm⁻¹. unl.edunih.gov The intensity of this band, associated with C-C and C-H in-plane vibrational motions, increases with the size of the molecule. unl.edu For the ionic species, the B3LYP functional often fails to produce accurate IR spectra, making the BP86 approach the preferred method for theoretical calculations. unl.edunih.gov Despite the presence of very strong electronic transitions in the ions, there remains a reasonable agreement between the calculated and observed positions of the vibrational bands. nih.gov

Table 1: Prominent Vibrational Modes of Neutral Dibenzoacenes

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch | ~3050 | Aromatic C-H stretching vibrations. |

| C-C stretch | ~1600 | Aromatic ring skeletal vibrations. |

| In-plane C-C/C-H bend | ~1440 | A dominant feature that intensifies with molecular size. unl.edunih.gov |

| C-H in-plane bend | ~1300 | In-plane bending of C-H bonds. |

| C-H out-of-plane bend | ~900 | Out-of-plane wagging of peripheral C-H bonds. |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insights into its electronic structure and photophysical properties.

The electronic absorption spectra of dibenzopolyacenes and their ions are typically recorded in the ultraviolet (UV) and visible regions. nih.gov Time-dependent DFT (TD-DFT) calculations are extensively used to aid in the assignment of the observed electronic transitions. nih.gov For related twisted dibenzo[g,p]chrysene (B91316) derivatives, absorption spectra show a red-shift compared to the unsubstituted parent molecule, indicating the influence of molecular structure on the electronic energy levels. researchgate.net Studies on various dibenzo-PAHs demonstrate that their absorption and emission properties can be finely tuned through precise control of their molecular peripheries. researchgate.net

The electronic absorption and emission spectra of large aromatic molecules like this compound are often characterized by vibronic substructures. These features arise from the coupling of electronic transitions with vibrational modes, where the absorption of a photon simultaneously excites the molecule to a higher electronic state and a higher vibrational level of that state. The analysis of these substructures provides detailed information about the geometry and vibrational frequencies of the molecule in its excited electronic states.

A remarkable discovery in the spectroscopy of large dibenzopolyacenes, including dibenzo[hi,uv]hexacene, is the presence of strong electronic transitions in the mid-infrared (IR) region. researchgate.netunl.edu These low-lying electronic absorption bands are particularly significant and intense for the radical anion species. researchgate.net This phenomenon is unusual, as electronic transitions for most molecules typically occur in the higher-energy UV-visible part of the electromagnetic spectrum.

The existence of these IR electronic features was first observed experimentally in argon matrix isolation studies and subsequently confirmed by time-dependent DFT calculations. researchgate.net These transitions can be so intense that they dominate the vibrational bands in the mid-IR spectra of the large dibenzoacene ions. unl.edunih.gov The origin of these transitions is being investigated through considerations of orbital mixing. researchgate.net

Table 2: Observed Low-Lying Electronic Transitions in Dibenzo[hi,uv]hexacene Ions

| Molecular Species | Transition Energy (cm⁻¹) | Region |

|---|---|---|

| Radical Anion | < 4000 | Mid-Infrared researchgate.net |

| Radical Cation | Not prominently observed in IR | - |

High-Resolution Photoelectron Spectroscopy

High-resolution photoelectron spectroscopy is a powerful suite of techniques for probing the electronic structure of materials. In the context of novel polycyclic aromatic hydrocarbons like this compound, these methods provide invaluable insights into the energies of both core and valence electrons, which are fundamental to understanding the compound's chemical properties and its potential for application in electronic devices.

X-ray Photoelectron Spectroscopy (XPS) for Core Level Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a complex aromatic system such as this compound, XPS is instrumental in confirming the elemental composition and probing the chemical environment of the carbon atoms within the fused ring structure. The binding energies of the core level electrons, particularly the C 1s electrons, are sensitive to the local chemical environment. For instance, carbon atoms at the edges of the molecule may exhibit slightly different C 1s binding energies compared to those in the interior of the polycyclic system due to differences in hybridization and bonding.

A hypothetical high-resolution XPS C 1s spectrum for this compound would be expected to show a primary peak corresponding to the sp²-hybridized carbon atoms that constitute the aromatic framework. Subtle shifts and broadening of this peak could indicate the presence of different chemical environments for the carbon atoms.

Hypothetical XPS Data for this compound

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.5 | sp² hybridized carbon atoms in the aromatic backbone |

| C 1s (shake-up) | ~291.0 | π-π* satellite peak, characteristic of aromatic systems |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be expected for a compound like this compound. Actual experimental values would be required for confirmation.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structures

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energy of photoelectrons emitted from a sample that has been irradiated with ultraviolet photons. This method is particularly sensitive to the valence electronic structure of materials and is crucial for determining properties such as the ionization potential and the work function.

In the study of this compound, UPS provides direct insight into the occupied molecular orbitals, including the highest occupied molecular orbital (HOMO). The energy of the HOMO is a critical parameter for organic electronic materials, as it governs their charge-donating capabilities. The onset of the first photoemission peak in the UPS spectrum corresponds to the ionization potential of the molecule.

The shape and features of the UPS spectrum reflect the density of states in the valence band. For a large polycyclic aromatic hydrocarbon like this compound, the valence band is expected to be composed of a series of overlapping peaks, each corresponding to different molecular orbitals.

Hypothetical UPS Data for this compound

| Parameter | Energy (eV) | Description |

| Ionization Potential | ~5.8 | Energy required to remove an electron from the HOMO level |

| Work Function | ~4.5 | Minimum energy required to remove an electron from the material's surface |

Note: This data is hypothetical and for illustrative purposes. Experimental determination is necessary for accurate values.

Surface and Interface Electronic Properties

The electronic properties at the surface of a this compound thin film and at its interface with other materials (such as electrodes or other organic layers) are of paramount importance for the performance of electronic devices. Photoelectron spectroscopy techniques are exceptionally well-suited for investigating these properties.

The work function, determined by UPS, is a key surface property that influences charge injection and extraction at interfaces. The alignment of the energy levels (HOMO and LUMO) of this compound with the work functions of adjacent materials dictates the efficiency of charge transfer.

Furthermore, the growth mode and molecular orientation of this compound on a substrate can significantly impact the surface electronic properties. Techniques like angle-resolved XPS and UPS can be employed to probe the molecular orientation and its effect on the electronic structure. For instance, molecules lying flat on a substrate may exhibit different electronic properties compared to those that are standing up.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming its complex aromatic structure. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, which would allow for the assignment of each proton to its specific position on the hexacene (B32393) backbone. The chemical shifts of the aromatic protons would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

The ¹³C NMR spectrum would provide complementary information by identifying the number of unique carbon environments. Given the large number of carbon atoms in this compound, the spectrum could be complex, but advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups (if any) and quaternary carbons.

Conformational analysis of this compound, should it possess any non-planar character, could be investigated using advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the through-space proximity of protons.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 9.0 | Number and environment of aromatic protons, coupling constants reveal connectivity |

| ¹³C | 120 - 150 | Number of unique carbon environments in the aromatic framework |

Note: The chemical shift ranges are typical for polycyclic aromatic hydrocarbons and are provided as a general guide. The actual spectrum would be highly specific to the precise structure of this compound.

Derivatization Strategies and Structure Property Relationships

Peripheral Functionalization of Dibenzo(FG,WX)hexacene

Peripheral functionalization involves the attachment of chemical groups to the outer edges of the aromatic core. This approach is critical for overcoming the strong π-π stacking interactions inherent in large PAHs, which typically lead to poor solubility and limit their application in solution-processed devices.

The attachment of flexible side chains, such as alkyl groups, is a widely employed strategy to improve the solubility of large PAH cores in common organic solvents. The bulky nature of these chains disrupts the intermolecular packing, preventing the aggregation and precipitation of the aromatic molecules. For a molecule like this compound, this is crucial for enabling its purification and deposition into thin films for electronic devices.

The length and branching of the alkyl chains play a significant role in determining not only solubility but also the solid-state properties and molecular packing of the final material. rsc.org While the intrinsic electronic properties of the π-conjugated backbone are not significantly affected by different alkyl chains, the resulting thin-film morphology and intermolecular interactions are heavily influenced. rsc.org For instance, studies on other organic semiconductors have shown that an odd-even effect of the number of carbons in the alkyl side chains can lead to pronounced differences in thin-film morphology and, consequently, device performance. rsc.org In some cases, alkyl chains can adopt specific conformations, such as a gauche conformation, which may lead to closer contact between the π-conjugated moieties, thereby affecting electronic coupling. rsc.org

Table 1: Expected Impact of Alkyl Chain Length on this compound Properties

| Property | Short Alkyl Chains (e.g., Methyl, Ethyl) | Long Alkyl Chains (e.g., Hexyl, Octyl) |

|---|---|---|

| Solubility | Modest improvement | Significant improvement |

| Molecular Packing | Tightly packed, high crystallinity | Looser packing, potentially reduced crystallinity |

| Intermolecular Distance | Shorter π-π stacking distance | Increased π-π stacking distance |

| Charge Carrier Mobility | Potentially high if well-ordered packing is achieved | Can be lower due to increased disorder and spacing |

Introducing halogens (F, Cl, Br, I) onto the periphery of the this compound skeleton is a powerful method for tuning its electronic properties. Due to their high electronegativity, halogens exert a strong electron-withdrawing inductive effect, which can significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization of the frontier orbitals can enhance the ambient stability of the material by making it more resistant to oxidation.

The synthesis of such halogenated derivatives can be achieved through various organic reactions, providing a pathway to novel materials with tailored characteristics. nih.govx-mol.net Furthermore, halogen atoms can serve as versatile handles for subsequent cross-coupling reactions, allowing for further extension of the π-conjugated system. Halogen bonding can also be used to control the supramolecular organization of the molecules in the solid state, potentially forming well-ordered structures beneficial for charge transport. rsc.org

Table 2: Influence of Halogen Substituents on Electronic Properties

| Halogen | Electronegativity (Pauling Scale) | Expected Effect on HOMO/LUMO Levels |

|---|---|---|

| Fluorine (F) | 3.98 | Strongest lowering effect |

| Chlorine (Cl) | 3.16 | Significant lowering effect |

| Bromine (Br) | 2.96 | Moderate lowering effect |

| Iodine (I) | 2.66 | Mildest lowering effect |

Heteroatom Doping in Related PAH Frameworks (e.g., Boron, Nitrogen)

Heteroatom doping, the substitution of one or more carbon atoms within the aromatic framework with atoms like boron or nitrogen, is a profound strategy for altering the fundamental electronic nature of a PAH. rsc.org This "atomic-level" modification can tune properties more dramatically than peripheral functionalization.

Nitrogen Doping: Nitrogen, having one more valence electron than carbon, can be incorporated in several ways. nih.gov "Graphitic" nitrogen replaces a carbon atom within the hexagonal lattice while remaining bonded to three other carbons, donating its lone pair to the π-system and making the PAH more electron-rich. nih.govrsc.org "Pyridinic" nitrogen is bonded to only two carbons at the edge of a ring, which tends to make the PAH more electron-deficient. nih.gov This doping is an effective way to adjust optical and electrochemical properties. nih.govrsc.org Introducing electron-withdrawing nitrogen atoms can enhance interactions in host-guest material systems and improve the efficiency of organic light-emitting diodes (OLEDs). acs.org

Boron Doping: Boron, being electron-deficient with a vacant p-orbital, acts as a π-acceptor when incorporated into a conjugated system. mdpi.com This stabilizes the LUMO, altering the optoelectronic properties and making the material a p-type semiconductor. mdpi.comacs.org Atomically precise boron doping has been demonstrated in graphene nanoribbons, a related class of materials, where the boron sites act as Lewis acids and can selectively adsorb molecules like nitric oxide, suggesting potential for sensor applications. graphene-info.comnih.gov In some cases, boron doping can induce a metallic character in a previously semiconducting nanoribbon while also creating localized spin states. nih.gov

Table 3: Comparison of Boron and Nitrogen Doping Effects on PAH Frameworks

| Feature | Boron Doping | Nitrogen Doping (Graphitic) | Nitrogen Doping (Pyridinic) |

|---|---|---|---|

| Electronic Nature | Electron-deficient (p-type) | Electron-rich | Electron-deficient |

| Effect on LUMO | Stabilized (lowered energy) | Destabilized (raised energy) | Stabilized (lowered energy) |

| Effect on HOMO | Stabilized (lowered energy) | Destabilized (raised energy) | Stabilized (lowered energy) |

| Lewis Acidity/Basicity | Lewis acid | Lewis base | Lewis base |

| Potential Applications | p-type transistors, sensors | n-type transistors, emitters | Modified emitters, catalysts |

Conformational Analysis of this compound Derivatives

The planarity of the aromatic core is essential for effective π-conjugation. While the this compound backbone is inherently planar, the introduction of bulky peripheral groups can induce conformational distortions. Steric hindrance between adjacent substituents can cause twisting or bending of the aromatic plane.

This deviation from planarity has significant consequences for the material's electronic properties. A twisted conformation disrupts the overlap of p-orbitals, leading to a reduction in the effective conjugation length. This typically results in a widening of the HOMO-LUMO gap and a blue shift in the material's absorption and emission spectra. nih.gov The molecular conformation is highly influenced by the nature of the heteroatom dopants and the extension of the π-system. rsc.org In some N-doped systems, the presence of nitrogen atoms in the inner rings has been found to cause a distortion from planarity. tue.nl Therefore, computational modeling and experimental structural analysis are vital to understand the interplay between peripheral functionalization and the three-dimensional structure of the molecule, which ultimately governs its performance in electronic applications.

Despite a comprehensive search for the chemical compound “this compound,” no specific research or data corresponding to this exact name could be located. The provided nomenclature does not appear to conform to standard chemical naming conventions, which may indicate a typographical error or a highly specific, non-standard designation.

As a result, it is not possible to generate an article that focuses solely on “this compound” as requested, due to the absence of available scientific literature and data. Research findings on related but distinct compounds such as dibenzo-anthracenes, dibenzo-rubicenes, or other hexacene (B32393) derivatives cannot be substituted, as per the strict instructions to exclusively discuss “this compound.”

To facilitate the creation of the requested article, please verify the precise name and, if possible, provide a CAS number or a chemical structure for the intended compound.

Research Applications in Organic Electronics and Advanced Materials Science

Development in Organic Photovoltaic (OPV) Cell Research

Absorption Coefficient and Charge Carrier Transport Research

Currently, there is a notable absence of specific research data concerning the absorption coefficient and charge carrier transport properties of the compound Dibenzo(FG,WX)hexacene in publicly accessible scientific literature. While extensive research exists for the broader class of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the field of organic electronics, studies singling out the this compound isomer are not presently available.

In typical studies of related organic semiconductor materials, the absorption coefficient is determined using techniques such as UV-Vis spectroscopy, which provides insight into the electronic transitions and the optical bandgap of the material. This data is crucial for applications in organic photovoltaics and photodetectors.

Similarly, charge carrier transport characteristics, including charge carrier mobility, are fundamental parameters for assessing the performance of organic field-effect transistors (OFETs). These properties are commonly investigated using methods like time-of-flight photoconductivity, space-charge-limited current measurements, and by fabricating and characterizing OFET devices. The molecular structure, solid-state packing, and thin-film morphology are all critical factors that influence these transport properties.

However, for this compound, specific values for these parameters, along with detailed research findings on how its unique structure influences its electronic behavior, remain to be investigated and reported in peer-reviewed sources.

Chemical Sensing Mechanism Research based on Reactivity

There is currently no available research in scientific literature that specifically investigates the chemical sensing mechanisms of this compound based on its reactivity. Research in the area of chemical sensors based on polycyclic aromatic hydrocarbons typically explores how the interaction of an analyte with the PAH molecule can lead to a measurable change in its optical or electronic properties.

The sensing mechanism is often predicated on the reactivity of the PAH core, where interactions such as π-π stacking, charge transfer, or specific chemical reactions with the analyte modulate the fluorescence, absorbance, or conductivity of the material. The specific arrangement of the fused benzene (B151609) rings in a compound like this compound would theoretically influence its reactivity and selectivity towards different analytes.

Detailed studies would be required to identify potential reactive sites on the this compound molecule and to explore how its frontier molecular orbitals (HOMO and LUMO) would interact with various chemical species. Without such dedicated research, any discussion of its chemical sensing mechanisms would be purely speculative.

Applications in Nanotechnology and Carbon-Rich Materials Research

Specific research detailing the applications of this compound in nanotechnology and the development of carbon-rich materials is not found in the current body of scientific literature. Polycyclic aromatic hydrocarbons, in general, are considered important building blocks in bottom-up nanotechnology for the synthesis of well-defined carbon nanostructures, such as graphene nanoribbons and carbon nanotubes.

The molecular structure of a specific PAH isomer plays a critical role in determining the properties of the resulting nanostructure. The potential of this compound as a molecular precursor in on-surface synthesis, a technique used to create larger carbon-rich materials with atomic precision, has not been explored. Such research would involve depositing the molecule onto a catalytic surface under ultra-high vacuum conditions and inducing cyclodehydrogenation reactions to form larger graphene-like structures.

Investigations into the self-assembly of this compound on various substrates to form ordered nanostructures are also absent from the literature. Understanding and controlling this self-assembly would be a prerequisite for its integration into nanoscale electronic or photonic devices.

Dibenzo Fg,wx Hexacene in Astrochemistry Research

Role of Polycyclic Aromatic Hydrocarbons in Interstellar Medium

Polycyclic Aromatic Hydrocarbons are recognized as the most abundant large, carbon-based molecules in the interstellar medium (ISM). nasa.gov They represent a significant reservoir of cosmic carbon, with estimates suggesting they contain up to 15-25% of the total interstellar carbon. youtube.comoup.com These molecules are ubiquitous, found in diverse astronomical environments from the outflows of dying stars, where they are thought to form, to regions of star and planet formation, and the diffuse ISM of our own and other galaxies. astrochem.orgnasa.govastron-soc.in

PAHs play several critical roles in the ISM:

Heating and Ionization Balance: PAHs are a dominant heating source for the neutral ISM. oup.com They absorb ultraviolet (UV) photons from stars, leading to the ejection of an electron (photoelectric effect), which then heats the surrounding gas. oup.com This process is also essential to the ionization balance in photodissociation regions (PDRs). oup.comoup.com

Chemical Reservoir: PAHs are a key component in interstellar chemistry. nih.gov They are implicated as a large reservoir of reactive carbon and are believed to be precursors to more complex organic molecules and even soot or larger carbon grains. nasa.govnasa.gov The recent detection of specific PAHs like cyano-naphthalene in molecular clouds underscores their active role in ongoing complex chemistry. nasa.gov

Spectroscopic Probes: The characteristic infrared emissions of PAHs serve as powerful diagnostic tools. astron-soc.in Variations in their emission spectra can be used to probe the physical conditions of their environment, such as the strength of the local radiation field, and to trace processes like star formation in distant galaxies. oup.comastrobiology.comacs.org

The PAH population in space is not uniform but consists of a complex mixture of molecules with different sizes, structures (compact, linear), and charge states (neutral, cations, anions), all co-evolving with their local environment. astrochem.orgastron-soc.in

Laboratory Mimicry of Interstellar Conditions

To understand the behavior and spectral signatures of PAHs like Dibenzo(FG,WX)hexacene in space, researchers rely on laboratory experiments that simulate interstellar conditions. nasa.gov A primary challenge is to study these molecules under conditions where they are cold, isolated, and free from collisions, mimicking the rarefied nature of the ISM. nasa.govinnovationnewsnetwork.com

Key techniques and experimental setups include:

Matrix Isolation Spectroscopy: This was an early and foundational technique where PAH molecules are trapped within an inert gas matrix (like neon or argon) at very low temperatures (around 4 Kelvin). scispace.comresearchgate.net This allows for the measurement of the absorption spectra of neutral and ionized PAHs, providing crucial data for comparison with astronomical observations. astrochem.orgscispace.com

Gas-Phase Spectroscopy: To overcome the slight spectral shifts induced by the matrix, more advanced techniques study PAHs directly in the gas phase. Methods like ultraviolet laser desorption-excitation are used to bring large molecules into the gas phase and excite them, after which their infrared fluorescence can be measured. nih.gov

Ion Traps and Synchrotron Radiation: To study ionized PAHs, molecules are ionized and confined in ion traps. These trapped ions can then be irradiated with high-energy photons from sources like a synchrotron beamline, which mimics the effects of stellar UV radiation. innovationnewsnetwork.comnih.gov This allows for the quantification of processes like further ionization and fragmentation. nih.gov

Plasma and Flame Reactors: To investigate the formation of PAHs, laboratory setups include low-pressure flames and plasma reactors. innovationnewsnetwork.comresearchgate.net These experiments simulate the high-temperature environments of carbon-rich star outflows where PAHs are believed to originate. nasa.govresearchgate.net

These laboratory studies are essential for generating the spectroscopic data needed to interpret astronomical observations and build accurate models of the physics and chemistry of the ISM. nasa.govinnovationnewsnetwork.com

Characterization of Ionized PAH Species (Cations and Anions)

In the harsh UV-rich environments of the interstellar medium, PAHs are expected to be predominantly ionized, existing as cations (positively charged) and, to a lesser extent, anions (negatively charged). astron-soc.innasa.gov The charge state of a PAH molecule dramatically alters its spectroscopic properties and is a key factor in interpreting astronomical data. oup.comoup.com

PAH Cations: It is widely accepted that PAH cations are the primary carriers of the main Unidentified Infrared (UIR) emission bands at 6.2, 7.7, and 8.6 µm. oup.com Upon ionization, the strength of vibrational modes associated with C-C stretching increases significantly compared to C-H modes. oup.com Laboratory studies confirm that while neutral PAHs absorb mainly in the UV, their cations have strong absorptions in the visible and near-infrared, making them leading candidates for the carriers of the Diffuse Interstellar Bands (DIBs). scispace.comnasa.gov For large PAH cations, interaction with VUV photons often leads to further ionization rather than fragmentation, demonstrating their stability in high-radiation environments. nih.gov

PAH Anions: While cations dominate in many environments, PAH anions are also predicted to exist, particularly in regions shielded from intense UV radiation. Experimental studies have shown that ammonia-ice-embedded PAHs can form radical anions when exposed to UV irradiation. nih.gov The intensity ratio of certain infrared bands, such as the solo C-H out-of-plane bending mode near 11.0 µm, can be used to probe the presence of anions alongside cations. oup.com

The balance between neutral, cationic, and anionic PAHs varies depending on the local physical conditions, such as the intensity of the UV radiation field and the electron density. aanda.org This charge balance, in turn, dictates the appearance of the observed infrared spectrum. oup.com

Table 1: General Impact of Ionization on PAH Spectral Features

| Spectral Feature | Predominant Carrier | Rationale for Association |

|---|---|---|

| 3.3 µm & 11.2 µm C-H modes | Neutral PAHs | These bands, related to C-H vibrations, are more prominent in the spectra of neutral species. oup.com |

| 6.2, 7.7, 8.6 µm C-C modes | Cationic PAHs | The strength of C-C stretching and in-plane bending modes increases significantly upon ionization. oup.comoup.com |

Contribution to Unidentified Infrared Bands (UIRs) and Diffuse Interstellar Bands (DIBs)

The PAH hypothesis is the leading explanation for two major astronomical spectroscopic phenomena: the Unidentified Infrared (UIR) emission bands and the Diffuse Interstellar Bands (DIBs). nasa.gov

Unidentified Infrared Bands (UIRs): The UIRs (now often called Aromatic Infrared Bands or AIBs) are a set of strong emission features observed in the mid-infrared at characteristic wavelengths of 3.3, 6.2, 7.7, 8.6, 11.3, and 12.7 µm. astrochem.orgscirp.org These bands dominate the infrared spectra of many galaxies and star-forming regions. nasa.govscirp.org The prevailing model posits that these bands arise from the collective infrared fluorescence of a large population of free-flying PAHs. astron-soc.inacs.org After absorbing a UV photon, a PAH molecule becomes highly vibrationally excited and then relaxes by emitting photons at its characteristic vibrational frequencies, which correspond to the observed UIR bands. astron-soc.innasa.gov The specific wavelengths correspond to fundamental vibrations of the molecules' aromatic structure, such as C-H and C-C stretching and bending modes. youtube.com

Diffuse Interstellar Bands (DIBs): The DIBs are hundreds of absorption features seen in the visible and near-infrared spectra of stars viewed through the interstellar medium. astrochem.orgscispace.com Their origin has been a long-standing mystery. Ionized PAHs are considered strong candidates for the carriers of at least some of the DIBs. scispace.comaanda.org Laboratory measurements of the absorption spectra of PAH cations, isolated and cooled to interstellar temperatures, show electronic transitions that match the wavelengths of some observed DIBs. scispace.comnasa.gov For example, the pyrene cation (C₁₆H₁₀⁺) has a strong absorption very close to the prominent 4430 Å DIB. nasa.gov However, despite extensive research, a definitive identification linking a specific PAH to a specific DIB has remained elusive, with the exception of the fullerene cation, C₆₀⁺. aanda.orgaanda.org

Astrophysical Spectroscopic Signatures and Modeling

The spectroscopic signatures of PAHs are used to model and understand a wide range of astrophysical environments. The relative intensities of different infrared bands can reveal key properties of the PAH population and its environment. acs.org

Probing PAH Size and Charge: The intensity ratios of different UIR bands are powerful diagnostics. For instance, the ratio of the 11.2 µm band (strong in neutrals) to the 7.7 µm band (strong in cations) is used to track the PAH charge state. oup.comastrobites.org Similarly, ratios involving the 3.3 µm band, whose intensity correlates strongly with the number of carbon atoms, can be used to estimate the average size of the PAH molecules in a given region. oup.com Recent models also incorporate a 17 µm feature, common in larger PAHs, to further constrain molecular size. astrobites.org

Modeling Emission Spectra: To connect observations with the underlying physics, astronomers use complex models that simulate the emission from a population of PAHs. nasa.gov These models take into account a distribution of PAH sizes and charge states, the local stellar radiation field, and the fundamental spectroscopic properties of the molecules derived from laboratory experiments and quantum chemical calculations. acs.orgarxiv.org By fitting these model spectra to observed data from telescopes like the Spitzer Space Telescope and the James Webb Space Telescope (JWST), researchers can deduce the characteristics of the interstellar PAHs and the physical conditions they are exposed to. astrobiology.comnasa.gov

Rotational Spectroscopy: A newer frontier is the search for PAHs via rotational spectroscopy in the radio band. oup.com While challenging due to the weak signals from most large PAHs, this technique offers unambiguous molecular identification. oup.com The recent, successful detection of individual PAHs like indene and cyanonaphthalene in the Taurus Molecular Cloud (TMC-1) via this method has confirmed their existence and opened a new window into their chemistry at the earliest stages of star formation. youtube.com

Table 2: Key Spectroscopic Features of PAHs and Their Astrophysical Significance

| Wavelength (µm) | Vibrational Mode | Primary Carrier State | Astrophysical Significance |

|---|---|---|---|

| 3.3 | Aromatic C-H stretch | Neutral | Tracer of neutral PAHs; used in ratios to estimate PAH size. oup.comoup.com |

| 6.2 | Aromatic C-C stretch | Cation | Tracer of ionized PAHs; indicates presence of strong UV fields. oup.com |

| 7.7 | C-C stretch / C-H in-plane bend | Cation | Strongest feature in many sources; used to probe PAH charge. oup.comoup.com |

| 8.6 | C-H in-plane bend | Cation | Tracer of ionized PAHs. oup.com |

| 11.3 | C-H out-of-plane bend (solo H) | Neutral | Strong tracer of neutral PAHs; sensitive to edge structure. oup.comoup.com |

| 12.7 | C-H out-of-plane bend (duo/trio H) | Neutral | Sensitive to the geometry and compactness of the PAH carbon skeleton. astrochem.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₃₂H₁₈ |

| Chrysene | C₁₈H₁₂ |

| Naphthalene | C₁₀H₈ |

| Phenanthrene | C₁₄H₁₀ |

| Pyrene | C₁₆H₁₀ |

| Coronene | C₂₄H₁₂ |

| Hexa-peri-hexabenzocoronene | C₄₂H₁₈ |

| Benzene (B151609) | C₆H₆ |

| Benzonitrile | C₇H₅N |

| Indene | C₉H₈ |

| Cyanonaphthalene | C₁₁H₇N |

Future Research Directions and Persistent Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of large, complex acenes like Dibenzo(FG,WX)hexacene is a significant challenge due to their low solubility and high reactivity. Traditional synthetic methods often result in low yields and intractable byproducts. Future research must focus on developing innovative and efficient synthetic pathways.

Key Research Thrusts:

Precursor-Based Approaches: A promising strategy involves the synthesis of stable and soluble precursors that can be converted to the final this compound molecule in a final, high-yielding step. This conversion can be triggered by heat, light, or chemical reagents, allowing for the formation of the target molecule directly on a substrate or in a specific matrix.

On-Surface Synthesis: Techniques involving the deposition of molecular precursors onto a catalytic surface under ultra-high vacuum conditions can enable the precise construction of otherwise inaccessible PAHs. This bottom-up approach offers unparalleled control over the final structure.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yields and minimizing the formation of degradation products for sensitive compounds like hexacene (B32393) derivatives.

Strategies for Enhanced Stability of Hexacene Derivatives

The high reactivity of the hexacene core, which is susceptible to oxidation and dimerization, is a major obstacle to its practical application. Enhancing the stability of this compound is paramount.

Stabilization Strategies:

Steric Shielding: The introduction of bulky substituents at reactive positions of the hexacene core can physically hinder the approach of oxygen and prevent intermolecular reactions like dimerization.

Electronic-Structural Modification: Altering the electronic structure of the π-system through the strategic placement of electron-withdrawing or electron-donating groups can modulate the reactivity of the molecule.

Encapsulation: Isolating individual this compound molecules within inert matrices or host-guest complexes can prevent degradation pathways that require intermolecular contact.

| Strategy | Example Substituent/Method | Expected Outcome |

| Steric Shielding | Tri(isopropyl)silylethynyl (TIPS) groups | Increased solution-state stability by preventing π-stacking and dimerization. |